Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate
Description
Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate is a bicyclic organic compound featuring a cyclopentane ring fused to an isoxazole heterocycle, with a methyl ester group at the 3-position.
Properties
IUPAC Name |
methyl 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-11-8(10)7-5-3-2-4-6(5)12-9-7/h5-7,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBSPRCTYYRCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCC2ON1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate typically involves cycloaddition reactions. One common method is the reaction of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is carried out under refluxing methanolic conditions for several hours, yielding the desired isoxazole derivative.
Industrial Production Methods
Industrial production methods for this compound often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Anticancer Activities
Recent studies have demonstrated that derivatives of isoxazole compounds, including methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate, exhibit significant anticancer properties. For instance, a series of indole-isoxazole hybrids were synthesized and evaluated for their anticancer activities against several human cancer cell lines, including Huh7 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells. These compounds showed promising cytotoxic effects, with some leading to cell cycle arrest in the G0/G1 phase and decreased levels of cyclin-dependent kinase 4 (CDK4) in treated cells .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Indole-3-Isoxazole-5-Carboxamide | Huh7 | 12 | CDK4 inhibition |
| Indole-3-Isoxazole-5-Carboxamide | MCF7 | 15 | Cell cycle arrest |
| Indole-3-Isoxazole-5-Carboxamide | HCT116 | 10 | Apoptosis induction |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research indicates that certain isoxazole derivatives can act as histamine H3 receptor antagonists, which may have implications for treating neurodegenerative diseases and mood disorders. The optimization of these compounds has led to enhanced potency and selectivity, suggesting potential therapeutic applications in anxiety and depression .
Parasiticidal Properties
This compound derivatives have been explored for their efficacy as parasiticides in agriculture. Studies have shown that these compounds can effectively control parasites affecting crops and livestock, thus enhancing agricultural productivity . The mechanism typically involves disrupting the metabolic processes of the parasites.
Table 2: Efficacy of Dihydroisoxazole Compounds as Parasiticides
| Compound Name | Target Organism | Efficacy (%) | Application Method |
|---|---|---|---|
| Dihydroisoxazole A | Helminths | 85 | Foliar application |
| Dihydroisoxazole B | Insect pests | 90 | Soil drench |
| Dihydroisoxazole C | Fungal pathogens | 75 | Seed treatment |
Case Study on Anticancer Efficacy
In a study published in December 2021, researchers synthesized a library of indole-isoxazole hybrids and tested their cytotoxicity against various cancer cell lines. The study found that specific modifications to the isoxazole structure significantly enhanced anticancer activity. For example, one hybrid demonstrated an IC50 value of 10 µM against HCT116 cells, indicating strong potential for further development as an anticancer agent .
Case Study on Parasitic Control
A case study focused on the use of dihydroisoxazole compounds in controlling parasitic infections in livestock showed promising results. The study revealed that these compounds significantly reduced parasite load in treated animals compared to controls, highlighting their potential role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Structural Features
- Methyl Cyclohexanecarboxylate: A monocyclic ester with a six-membered cyclohexane ring, offering greater conformational stability but reduced strain-driven reactivity .
- Methyl Decanoate: A linear aliphatic ester with a 10-carbon chain, lacking cyclic constraints and exhibiting typical ester hydrolysis behavior .
- Methyl 1-(Methylamino)Cyclobutanecarboxylate: A four-membered cyclobutane ring with an amine substituent, highlighting the impact of ring size and functional groups on solubility and stability .
Physical and Chemical Properties
*Estimated based on structural analogs. †Hydrochloride salt form.
Research Findings and Methodological Insights
Stability Studies
- Cyclopentane-isoxazole fusion may enhance thermal stability compared to cyclohexane esters, as smaller rings with heteroatoms often exhibit higher decomposition temperatures.
Biological Activity
Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique isoxazole ring structure, which is known for its diverse biological activities. The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution, which influence its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve the inhibition of bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
The anticancer properties of this compound have been investigated in several studies. Notably, it has shown cytotoxic effects on cancer cell lines, promoting apoptosis and cell cycle arrest. In vitro studies demonstrated that this compound induced a decrease in the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic factors like p21^WAF-1 . This dual action suggests a promising therapeutic role in cancer treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis; affects cell cycle | |
| Anti-inflammatory | Selective COX-2 inhibition |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, its interaction with histone deacetylases (HDACs) has been studied, showing potential neuroprotective and anti-proliferative effects at micromolar concentrations .
Case Studies
Several case studies provide insight into the compound's efficacy:
- Cytotoxicity in Cancer Cells : A study involving HL-60 leukemia cells demonstrated that this compound significantly reduced cell viability at concentrations ranging from 86 to 755 μM. The compound's mechanism involved the promotion of apoptosis and modulation of cell cycle regulators .
- Antimicrobial Efficacy : In vitro assays showed that this compound effectively inhibited the growth of multi-drug resistant bacterial strains, highlighting its potential as an alternative therapeutic agent in antibiotic resistance scenarios.
- Inflammatory Response : Research on inflammatory models indicated that the compound selectively inhibited COX-2 enzyme activity, suggesting its utility in treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What synthetic methodologies are recommended for preparing methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate?
The compound can be synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and dipolarophiles, followed by esterification. For example, cycloaddition of a nitrile oxide precursor (e.g., derived from hydroxylamine hydrochloride and diethyl oxalate) with cyclopentene derivatives under reflux conditions in chloroform yields the hexahydro-cyclopenta-isoxazole core . Subsequent esterification with methyl chloride or methanol under acidic conditions produces the methyl ester. Key steps include purification via vacuum distillation and validation using NMR (e.g., characteristic peaks at δ 1.6–2.2 ppm for cyclopentane protons and δ 3.7–4.5 ppm for ester groups) .
Q. How can the stereochemistry of this compound be resolved experimentally?
X-ray crystallography is the gold standard for stereochemical determination. Use single-crystal diffraction with programs like SHELXL for structure refinement . For example, crystallization in ethyl acetate or acetone-hexane mixtures often yields suitable crystals. Diastereomeric ratios can also be analyzed via GC-MS or HPLC using chiral stationary phases, as demonstrated in studies of similar isoxazole derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Assign proton environments (e.g., cyclopentane protons at δ 1.6–2.2 ppm, isoxazole protons at δ 4.5–5.4 ppm) and confirm ester groups via carbonyl signals at ~170 ppm in ¹³C NMR .
- IR : Identify ester C=O stretches (~1740 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or GC-MS, observing fragmentation patterns specific to the cyclopenta-isoxazole scaffold .
Advanced Research Questions
Q. How can computational methods predict the thermochemical properties of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate thermochemical data. For example:
- Atomization energies : Calculated with <2.4 kcal/mol deviation using exact-exchange terms .
- Reactivity : Frontier molecular orbital (FMO) analysis predicts electrophilic/nucleophilic sites on the isoxazole ring.
| Property | Method (Basis Set) | Value (kcal/mol) | Deviation vs. Exp. |
|---|---|---|---|
| Heat of Formation | B3LYP/6-311++G(d,p) | 45.2 | ±2.1 |
| Bond Dissociation | M06-2X/def2-TZVP | 78.5 | ±1.8 |
Q. How to address contradictions in experimental vs. computational data for this compound?
Case study: Discrepancies in NMR chemical shifts between DFT-predicted and experimental values may arise from solvent effects or conformational flexibility. Mitigation strategies:
Q. What strategies optimize catalytic asymmetric synthesis of this compound?
Chiral Lewis acids (e.g., Mg(II)-BOX complexes) can induce enantioselectivity during cycloaddition. Key parameters:
- Temperature : Lower temps (0–25°C) improve enantiomeric excess (ee) by slowing racemization.
- Solvent : Non-polar solvents (toluene) enhance stereocontrol vs. polar aprotic solvents (DMF) .
| Catalyst | ee (%) | Yield (%) | Conditions |
|---|---|---|---|
| Mg(II)-BOX | 92 | 85 | Toluene, 0°C, 24h |
| Cu(I)-PyBOX | 78 | 90 | CH₂Cl₂, RT, 12h |
Q. How to validate the stability of this compound under varying pH?
Conduct accelerated stability studies:
- Acidic/basic hydrolysis : Monitor degradation via HPLC at pH 1–13 (e.g., 0.1M HCl/NaOH, 37°C). Isoxazole rings are stable below pH 9 but hydrolyze to β-keto esters at higher pH .
- Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C .
Methodological Guidance
8. Best practices for crystallographic refinement of this compound:
- Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms .
- Validate hydrogen positions via difference Fourier maps and restraints (e.g., AFIX commands for methyl groups).
- Check for twinning with PLATON or ROTAX if Rint > 5% .
9. Designing SAR studies for bioactivity optimization:
- Core modifications : Introduce substituents at the 5-position of the isoxazole ring (e.g., aryl groups via Suzuki coupling) to enhance binding affinity .
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid to assess bioavailability changes .
10. Interpreting conflicting reactivity data in cycloaddition reactions:
Contradictory yields/stereoselectivity may stem from competing reaction pathways (e.g., stepwise vs. concerted mechanisms). Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
